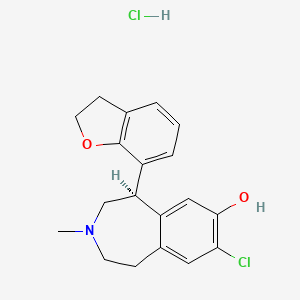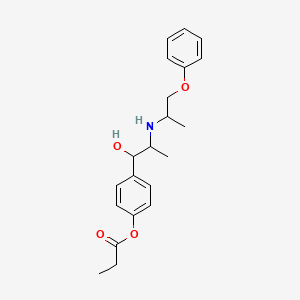
4-(1-Hydroxy-2-((1-methyl-2-phenoxyethyl)amino)propyl)phenyl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Hydroxy-2-((1-methyl-2-phenoxyethyl)amino)propyl)phenyl propanoate is a complex organic compound with a molecular formula of C23H31NO4 and a molecular weight of 385.5 g/mol . This compound is known for its unique structure, which includes a hydroxy group, a phenoxyethyl group, and a propanoate ester. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 4-(1-Hydroxy-2-((1-methyl-2-phenoxyethyl)amino)propyl)phenyl propanoate involves several steps. One common method includes the reaction of 4-hydroxybenzyl alcohol with 1-methyl-2-phenoxyethylamine under specific conditions to form the intermediate compound. This intermediate is then reacted with propanoic anhydride to yield the final product . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
4-(1-Hydroxy-2-((1-methyl-2-phenoxyethyl)amino)propyl)phenyl propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
4-(1-Hydroxy-2-((1-methyl-2-phenoxyethyl)amino)propyl)phenyl propanoate is used in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Mechanism of Action
The mechanism of action of 4-(1-Hydroxy-2-((1-methyl-2-phenoxyethyl)amino)propyl)phenyl propanoate involves its interaction with specific molecular targets. The hydroxy group and the phenoxyethyl group play crucial roles in its binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in signaling pathways related to cell growth and differentiation .
Comparison with Similar Compounds
4-(1-Hydroxy-2-((1-methyl-2-phenoxyethyl)amino)propyl)phenyl propanoate can be compared with similar compounds such as:
4-(1-Hydroxy-2-phenoxyethyl)phenol: This compound lacks the propanoate ester group, making it less hydrophobic and potentially altering its biological activity.
4-(1-Hydroxy-2-(2-phenoxyethyl)amino)propyl)phenyl acetate: This compound has an acetate ester instead of a propanoate ester, which may affect its reactivity and stability.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Properties
CAS No. |
88263-34-7 |
|---|---|
Molecular Formula |
C21H27NO4 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
[4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenyl] propanoate |
InChI |
InChI=1S/C21H27NO4/c1-4-20(23)26-19-12-10-17(11-13-19)21(24)16(3)22-15(2)14-25-18-8-6-5-7-9-18/h5-13,15-16,21-22,24H,4,14H2,1-3H3 |
InChI Key |
OHNGFXVRFSKHRK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(C(C)NC(C)COC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


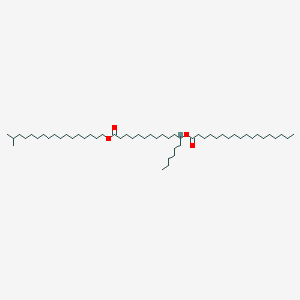
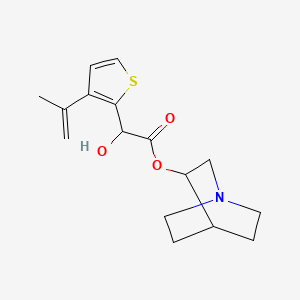
![3-[[(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-52-(6-aminohexylcarbamoyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaen-48-yl]methylamino]propyl-decyl-dimethylazanium](/img/structure/B12780362.png)
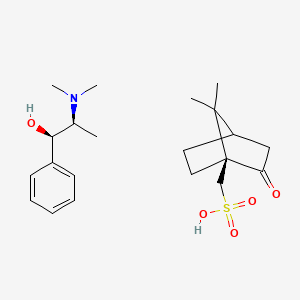
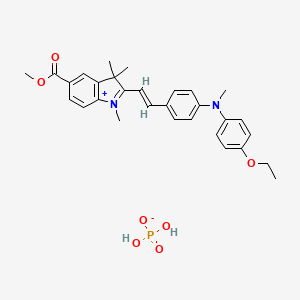
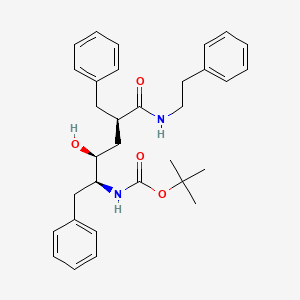
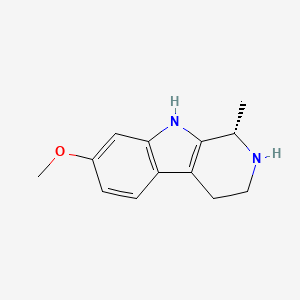
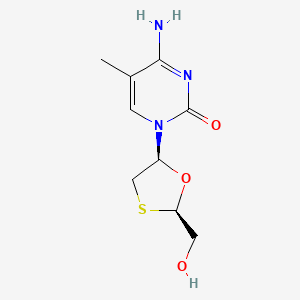
![methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12780387.png)
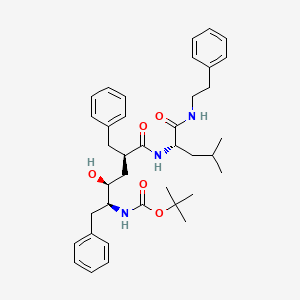
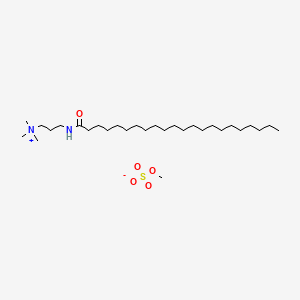
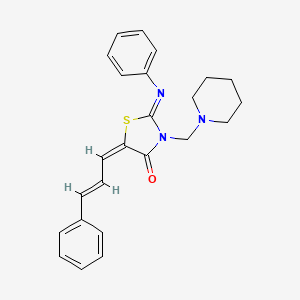
![N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide](/img/structure/B12780399.png)
